molecular formula C11H15NO4S2 B5974957 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid

4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid

Cat. No. B5974957
M. Wt: 289.4 g/mol
InChI Key: NUQOJSZDEGZUBE-UHFFFAOYSA-N
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Description

4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid, also known as MPTPSC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTPSC is a sulfonamide derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively in the laboratory. In

Mechanism of Action

The mechanism of action of 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has also been reported to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has been reported to exhibit various biochemical and physiological effects in the laboratory. In vitro studies have shown that 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In vivo studies have shown that 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid can reduce inflammation, decrease blood glucose levels, and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid also has some limitations, including its high cost and potential toxicity at high concentrations.

Future Directions

For research on 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid include the development of 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid derivatives with improved pharmacological properties, investigation of its molecular targets, and its potential use as a therapeutic agent for various diseases.

Synthesis Methods

4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid can be synthesized through various methods, including the reaction of 2-thiophenecarboxylic acid with chlorosulfonyl isocyanate followed by the reaction with 3-methylpiperidine. Another method involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride followed by the reaction with 3-methylpiperidine. Both methods have been reported to yield 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid with high purity and yield.

Scientific Research Applications

4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has been studied extensively in scientific research due to its potential applications in various fields. One of the main applications of 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases. 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, among others.

properties

IUPAC Name

4-(3-methylpiperidin-1-yl)sulfonylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S2/c1-8-3-2-4-12(6-8)18(15,16)9-5-10(11(13)14)17-7-9/h5,7-8H,2-4,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQOJSZDEGZUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylpiperidin-1-yl)sulfonylthiophene-2-carboxylic acid

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